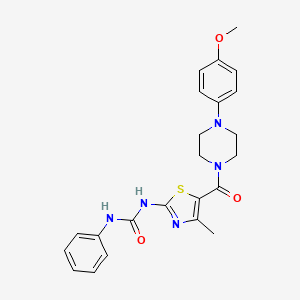

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Description

This compound features a 4-methylthiazole core substituted at position 2 with a 3-phenylurea group and at position 5 with a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety. The piperazine ring introduces conformational flexibility, while the methoxyphenyl group contributes electron-donating properties.

Properties

IUPAC Name |

1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-16-20(32-23(24-16)26-22(30)25-17-6-4-3-5-7-17)21(29)28-14-12-27(13-15-28)18-8-10-19(31-2)11-9-18/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLZLHPOGSOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1-(4-methoxyphenyl)piperazine, interact with certain receptors in the body. More research is needed to identify the specific targets of this compound.

Mode of Action

It is suggested that similar compounds, like 1-(4-Methoxyphenyl)piperazine, inhibit the reuptake and induce the release of monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.

Biochemical Pathways

It is known that similar compounds can influence the monoaminergic system, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Biological Activity

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Serotonin Receptors : The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT7 receptor, which plays a crucial role in mood regulation and cognitive functions. Studies have shown that it acts as an antagonist with a Ki value of approximately 2.6 nM for the 5-HT7 receptor .

- EGFR Modulation : Preliminary research indicates that derivatives of this compound may inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The IC50 values suggest that it may be a promising candidate for targeted cancer therapy .

Biological Activity Data

| Activity | Target | IC50/Ki Value | Reference |

|---|---|---|---|

| 5-HT7 Receptor Antagonist | Serotonin Receptor | Ki = 2.6 nM | |

| EGFR Inhibition | Cancer Therapy | IC50 > 1000 nM | |

| Antitumor Activity | Various Cancer Cell Lines | EC50 values vary |

Case Study 1: Antitumor Activity

In vitro studies demonstrated that compounds related to this compound exhibited notable antitumor effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research on the neuropharmacological properties revealed that this compound could influence serotonergic pathways, thereby impacting mood disorders. Its selective antagonism at the 5-HT7 receptor may provide therapeutic benefits in conditions like depression and anxiety .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbonyl-Thiazole Motifs

Analogues with Urea/Thiourea Functionality

Analogues with Heterocyclic-Piperazine Hybrids

Key Findings and Trends

Core Structure Impact: Thiazole-based compounds (e.g., target compound, ) often target kinase or antimicrobial pathways, while pyridopyrazinones () and quinazolines () are linked to metabolic or cancer targets.

Substituent Effects :

- 4-Methoxyphenyl (target compound) improves solubility via electron donation, whereas 4-fluorophenyl () or 4-chlorophenyl () increases lipophilicity and receptor affinity.

- Piperazine-carbonyl groups (target compound, ) confer conformational flexibility and protease resistance.

Biological Activity :

- Piperazine-thiazole-urea hybrids are understudied but may combine kinase inhibition (thiazole) with urea-mediated protein binding.

- Fluorinated or chlorinated analogues () show enhanced blood-brain barrier penetration for CNS targets.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the preparation of piperazine-thiazole intermediates. For example:

- Cyclization : React 1-(4-methoxyphenyl)piperazine with carbonylating agents (e.g., benzoyl chloride derivatives) under reflux in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

- Thiazole Formation : Couple the piperazine-carbonyl intermediate with 4-methylthiazol-2-amine precursors using thiourea or acyl thiourea cyclization methods .

- Characterization : Intermediates are validated via TLC monitoring, IR (for carbonyl and thiazole C-S stretches), and NMR (to confirm substituent positions). Final product purity is confirmed via HPLC and mass spectrometry .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for the thiazole and piperazine moieties .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, thiazole methyl at δ 2.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 478.18) .

Basic: What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation risk) .

- Ventilation : Perform reactions in a fume hood due to potential toxic fumes (e.g., from DCM or acetic acid) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can researchers optimize the cyclization step to improve yield?

- Solvent Selection : Replace glacial acetic acid with ethanol or dioxane for milder conditions, reducing side reactions .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate carbonyl activation in thiazole formation .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl consumption and adjust reaction time dynamically .

Advanced: What methodologies are recommended for evaluating this compound’s biological activity?

- In Vitro Assays :

- SAR Studies : Modify the phenylurea or methoxyphenyl groups to assess potency changes. For example, replacing 4-methoxy with 4-fluoro enhances π-stacking in kinase binding pockets .

Advanced: How should researchers address contradictions in published synthesis protocols?

- Data Triangulation : Compare yields from alternative routes (e.g., vs. 10) to identify solvent or temperature dependencies.

- Replication Challenges : Note that some CAS-registered derivatives lack detailed synthetic procedures, necessitating pilot-scale trials for validation .

- Controlled Experiments : Systematically vary parameters (e.g., molar ratios, reflux duration) and use DOE (Design of Experiments) to isolate critical factors .

Advanced: What computational tools can predict this compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition profiles .

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with A2A adenosine receptors or kinase ATP-binding sites .

- Solubility Optimization : Apply COSMO-RS to predict solubility in DMSO/water mixtures for in vivo formulation .

Advanced: How can crystallography resolve polymorphism issues in this compound?

- Single-Crystal Growth : Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals .

- Polymorph Screening : Use slurry conversion experiments with solvents of varying polarity (e.g., acetone vs. hexane) .

- Thermal Analysis : DSC/TGA identifies stable polymorphs by comparing melting points and decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.